1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene
Overview
Description
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene: is an organic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and a difluoromethoxy group attached to a benzene ring, making it a valuable building block in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable benzene derivative. The typical synthetic route involves:
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and fluorination processes, often carried out in specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
- 1,3-Dibromo-5-fluorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1,2-Dibromo-5-difluoromethoxy-3-fluorobenzene
Comparison: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene is unique due to the specific positioning of the bromine, fluorine, and difluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and research.
Properties
IUPAC Name |
1,2-dibromo-3-(difluoromethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-3(10)2-5(6(4)9)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDDPFPEBZENSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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